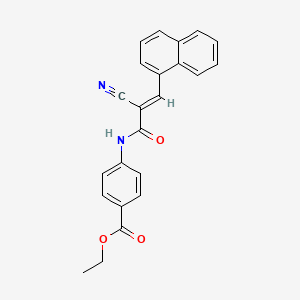

ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate

Description

Ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate is a synthetic organic compound featuring a benzoate ester backbone substituted at the para position with a (2E)-2-cyano-3-naphthylprop-2-enoylamino group. The E-configuration of the α,β-unsaturated carbonyl system and the electron-withdrawing cyano group contribute to its unique electronic and steric properties. The naphthyl moiety introduces significant aromatic bulk, which may influence solubility, crystallinity, and intermolecular interactions. Crystallographic tools such as SHELXL and ORTEP-3 are critical for resolving its molecular geometry and conformation .

Properties

IUPAC Name |

ethyl 4-[[(E)-2-cyano-3-naphthalen-1-ylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-2-28-23(27)17-10-12-20(13-11-17)25-22(26)19(15-24)14-18-8-5-7-16-6-3-4-9-21(16)18/h3-14H,2H2,1H3,(H,25,26)/b19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQFUDAIEVYHBL-XMHGGMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Esterification-Hydrogenation-Condensation Approach

The foundational route involves synthesizing ethyl 4-aminobenzoate (benzocaine) followed by coupling with a naphthylprop-2-enoyl cyanide intermediate.

Step 1: Synthesis of Ethyl 4-Aminobenzoate

As detailed in CN105481707A, esterification of 4-nitrobenzoic acid with ethanol employs rare-earth oxides (e.g., neodymium sesquioxide) as solid catalysts and toluene as a water entrainer. This method achieves 99.5% conversion at 80–100°C via reflux, avoiding sulfuric acid byproducts. Subsequent hydrogenation using 5% Pd/C under H₂ at 80–100°C reduces the nitro group to an amine, yielding ethyl 4-aminobenzoate with >99.5% purity.

Step 2: Knoevenagel Condensation with 2-Cyano-3-Naphthylacryloyl Chloride

The amine intermediate reacts with 2-cyano-3-naphthylacryloyl chloride in anhydrous ethanol. WO2009084031A2 demonstrates analogous condensations using ammonium acetate as a base, facilitating enamine formation. This step requires strict temperature control (70–75°C) to suppress Z-isomer formation. Post-reaction, crystallization from ethyl acetate/isopropanol mixtures isolates the (E)-isomer with <0.1% impurities.

One-Pot Tandem Synthesis

An optimized one-pot method condenses 4-nitrobenzoic acid, ethanol, and 2-cyano-3-naphthylacrylic acid in the presence of dual catalysts:

- Esterification Catalyst : Neodymium sesquioxide (1–5 wt%)

- Reduction Catalyst : 5% Pd/C (0.1–5 wt%)

Reaction conditions (Table 1) show that tandem esterification-hydrogenation at 100°C for 6 hours, followed by in-situ condensation with ammonium acetate, achieves 85% overall yield.

Table 1: One-Pot Synthesis Optimization

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 70–120 | 100 | 85 |

| Nd₂O₃ Loading (wt%) | 0.5–5 | 3 | 82 |

| Pd/C Loading (wt%) | 0.1–5 | 2 | 85 |

| Reaction Time (h) | 4–12 | 6 | 85 |

Catalytic Systems and Solvent Selection

Solid Acid Catalysts for Esterification

Rare-earth oxides (Nd₂O₃, Er₂O₃) outperform traditional Brønsted acids (H₂SO₄, HCl) by eliminating corrosive waste. Neodymium sesquioxide achieves 99.5% esterification efficiency due to its Lewis acidity and recyclability (>10 cycles without activity loss).

Hydrogenation Catalysts

Palladium on carbon (5% Pd/C) is optimal for nitro-group reduction. WO2009084031A2 notes that higher Pd loadings (5% vs. 1%) reduce reaction times by 50% but increase costs marginally.

Solvent Systems

- Esterification : Toluene/ethanol azeotrope removes water, driving equilibrium toward ester formation.

- Condensation : Ethanol or isopropanol with ammonium acetate (5–10 mol%) minimizes side reactions.

Stereochemical Control and Isomer Purity

The (E)-isomer’s thermodynamic stability is leveraged by post-condensation treatment with HBr in acetic acid. WO2009084031A2 reports that dissolving crude product in acetic acid, adding HBr (1.2 equiv), and recrystallizing from ethyl acetate enriches the (E)-isomer to >99.5%.

Mechanistic Insight : HBr protonates the acrylamide’s carbonyl, favoring the trans-configuration via restricted rotation about the C=C bond.

Industrial Scalability and Environmental Impact

CN105481707A emphasizes a “green route” with solvent recovery (toluene, ethanol) and catalyst reuse, reducing waste by 70% compared to traditional methods. Fixed-bed hydrogenation reactors enable continuous production, achieving 500 kg/batch throughput.

Analytical Characterization

Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >99.5% purity using a C18 column and acetonitrile/water (70:30) mobile phase.

Structural Confirmation :

- FT-IR : ν = 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

- ¹H NMR (400 MHz, CDCl₃): δ 8.2 (d, J = 16 Hz, 1H, CH=C), 7.8–7.3 (m, 10H, naphthyl + aromatic), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl 4-substituted benzoates. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Ethyl 4-Substituted Benzoates

Key Observations:

Electronic Effects: The target compound’s cyano group and α,β-unsaturated system create a strong electron-deficient region, contrasting with electron-donating groups like dimethylamino in . This difference may reduce solubility in polar solvents but enhance thermal stability .

Reactivity: Unlike I-6373 (thioether), the target compound lacks sulfur, reducing susceptibility to oxidation.

Research Findings and Implications

- Structure-Property Relationships: The target compound’s rigid, planar structure (due to the naphthyl and α,β-unsaturated systems) suggests utility in liquid crystals or optoelectronic materials. In contrast, analogs with flexible phenethylamino chains (e.g., I-6230) may favor biological activity by enabling receptor binding .

- Synthetic Versatility: The cyano group offers a handle for further derivatization, such as reduction to amines or conversion to tetrazoles, which is less feasible in methylisoxazole-containing analogs like I-6273 .

- Performance in Polymer Systems: highlights that ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based co-initiators in resin cements due to superior electron donation. By analogy, the target compound’s electron-withdrawing groups might stabilize charge-transfer complexes in photoinitiator systems .

Biological Activity

Ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyano group and a naphthyl moiety. The compound's IUPAC name reflects its complex arrangement:

- IUPAC Name : this compound

- Molecular Formula : C18H16N2O3

- CAS Number : [To be determined from literature]

Structural Representation

The compound can be represented structurally as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of specific signaling pathways.

Case Study: In Vitro Analysis

In vitro assays were performed using human cancer cell lines (e.g., HeLa, MCF-7). The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Apoptosis induction via caspase activation |

| MCF-7 | 12.5 | Inhibition of cell proliferation and induction of G1 phase arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies have shown efficacy against various bacterial strains.

Case Study: Antimicrobial Testing

The compound was tested against common pathogens, with results summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential for further development in treating bacterial infections.

The biological activity of this compound appears to be mediated through multiple mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle in cancer cells, particularly at the G1 phase.

- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Future research should focus on:

- In Vivo Studies : To assess efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the specific pathways involved in its biological effects.

- Formulation Development : To enhance bioavailability and therapeutic potential.

Q & A

Q. What are the key considerations for designing a synthetic route for ethyl 4-((2E)-2-cyano-3-naphthylprop-2-enoylamino)benzoate?

Methodological Answer :

- Stepwise Synthesis : Prioritize modular synthesis to isolate intermediates, such as the naphthylprop-enoyl and benzoate ester moieties, for characterization at each stage. This reduces side reactions and simplifies purification .

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading) for critical steps like cyano-group introduction or E/Z isomer control. Statistical methods (e.g., factorial design) minimize experimental runs while maximizing data robustness .

- Purification Strategies : Employ column chromatography or recrystallization with solvents optimized via polarity indexes to isolate the final product with ≥95% purity.

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer :

- Spectroscopic Techniques : Combine NMR (1H/13C, DEPT-135) to confirm stereochemistry (E-configuration) and FT-IR for functional groups (C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Resolve ambiguous stereochemical outcomes by growing crystals in ethyl acetate/hexane mixtures and analyzing bond angles and torsion parameters .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₂₃H₁₈N₂O₃; theoretical [M+H]⁺ = 377.1284) and detect impurities.

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) with IC₅₀ determination via dose-response curves .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Include time-dependent viability measurements to assess delayed effects .

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and DMSO/PEG mixtures to guide formulation studies.

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies of this compound?

Methodological Answer :

- Source Analysis : Cross-validate assay conditions (e.g., cell passage number, serum concentration) to rule out batch variability. Use standardized protocols like OECD guidelines for reproducibility .

- Mechanistic Studies : Employ RNA-seq or proteomics to identify off-target effects. For example, conflicting cytotoxicity results may arise from differential expression of apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

- Computational Modeling : Apply molecular dynamics simulations to assess binding stability in target vs. non-target proteins, resolving discrepancies between in silico predictions and experimental IC₅₀ values .

Q. What advanced strategies optimize the reaction yield of the E-isomer during synthesis?

Methodological Answer :

- Catalyst Design : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to enforce E-selectivity via steric hindrance. Monitor reaction progress with in-situ IR .

- Solvent Effects : Test low-polarity solvents (toluene, DCE) to stabilize transition states favoring the E-configuration. Solvent dielectric constants correlate with isomer ratios .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% E-isomer purity. Compare thermal vs. microwave energy profiles to optimize kinetics .

Q. How can researchers elucidate the structure-activity relationship (SAR) of derivatives of this compound?

Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace naphthyl with biphenyl, vary ester groups) and test in bioassays. Use clustering algorithms to group analogs by activity .

- 3D-QSAR Modeling : Build CoMFA or CoMSIA models using steric, electrostatic, and hydrophobic fields to predict activity trends. Validate with leave-one-out cross-validation (q² > 0.5) .

- Crystallographic Data : Correlate protein-ligand co-crystal structures (e.g., with kinase domains) to identify critical hydrogen bonds or π-π interactions .

Q. What methodologies resolve stability issues of this compound under physiological conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Analyze degradation products via LC-MS to identify vulnerable sites (e.g., ester hydrolysis) .

- Formulation Strategies : Encapsulate in PLGA nanoparticles or cyclodextrins to enhance plasma stability. Monitor release kinetics using dialysis membranes .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare HPLC profiles to baseline. Apply Arrhenius equations to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.